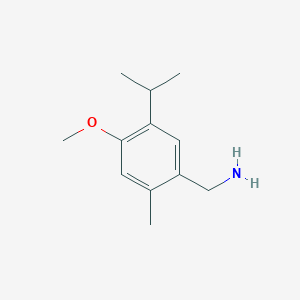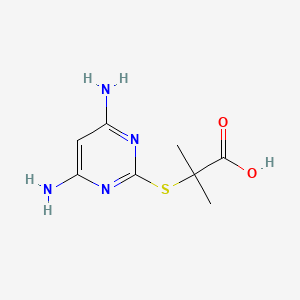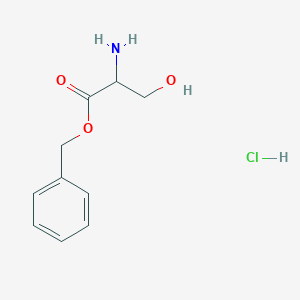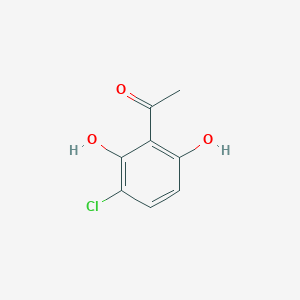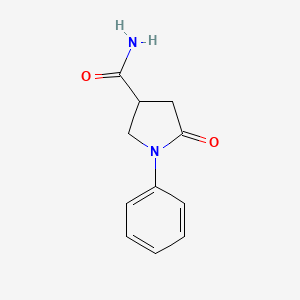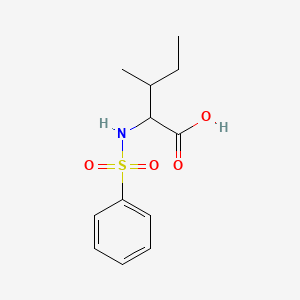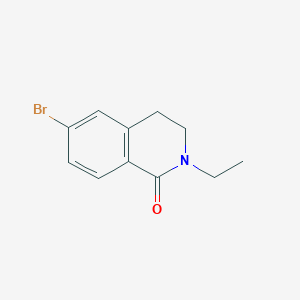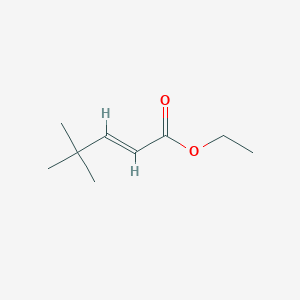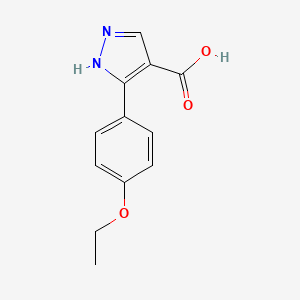![molecular formula C12H11Cl2NO B3162675 [2-(3-Chlorophenoxy)phenyl]amine hydrochloride CAS No. 879662-08-5](/img/structure/B3162675.png)
[2-(3-Chlorophenoxy)phenyl]amine hydrochloride
Vue d'ensemble
Description
[2-(3-Chlorophenoxy)phenyl]amine hydrochloride is a useful research compound. Its molecular formula is C12H11Cl2NO and its molecular weight is 256.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Properties
[2-(3-Chlorophenoxy)phenyl]amine hydrochloride and its derivatives have been explored for their antimicrobial and antiviral properties. A study by Giurg et al. (2017) investigated the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with various amines, leading to compounds with high antimicrobial activity against Gram-positive bacteria and some antiviral activities against human herpes virus type 1 (Giurg et al., 2017).
Oxidation Products and Antioxidants
A study by Rapta et al. (2009) on the oxidation of antioxidants based on N,N'-substituted p-phenylenediamines, including derivatives similar to this compound, has provided insights into their electrochemical and spectroscopic characteristics. These compounds are significant in the rubber industry as antioxidants (Rapta et al., 2009).
Potential Antidepressant Agents
Clark et al. (1979) synthesized and evaluated a series of analogues of this compound as potential antidepressant agents. This research highlighted the therapeutic potential of such compounds in treating depression, with specific focus on compounds exhibiting good activity in animal models (Clark et al., 1979).
Metal Ion Affinities and Fluorescence Properties
Research by Liang et al. (2009) on the metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine, a compound related to this compound, has expanded understanding of their solubility, fluorescence, and metal ion binding properties. These insights are valuable for applications in sensing and imaging (Liang et al., 2009).
Anticonvulsant Activity
Foroumadi et al. (2007) synthesized derivatives of [2-(3-Chlorophenoxy)phenyl]amine and evaluated their anticonvulsant activity. One specific derivative showed promising results in protecting mice against convulsions induced by pentylentetrazole and maximal electroshock (Foroumadi et al., 2007).
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRZNHDLIWKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


